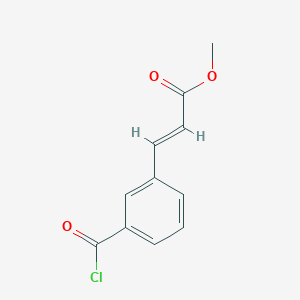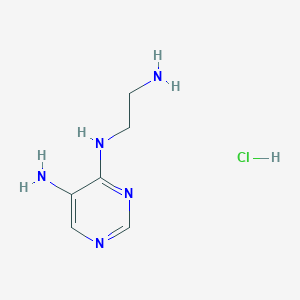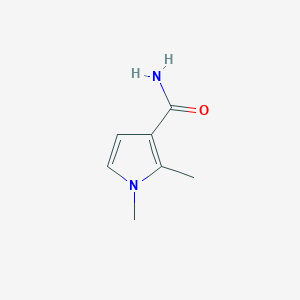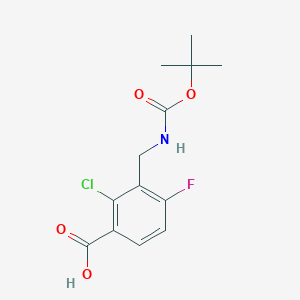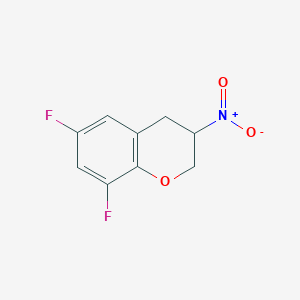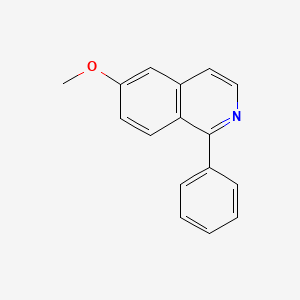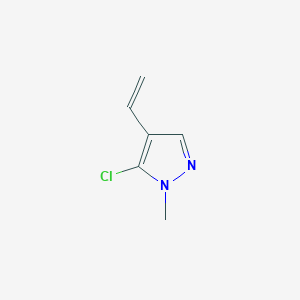
5-(Isoquinolin-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isoquinolin-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with an isoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isoquinolin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, can also be employed to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Isoquinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves oxidation processes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidants, acids, and bases. Specific conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrrolidin-2-ones and isoquinoline derivatives .
Aplicaciones Científicas De Investigación
5-(Isoquinolin-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile synthon due to its rich reactivity and ability to form complex structures .
Biology and Medicine: This compound is used in medicinal chemistry for the development of biologically active molecules. Its unique structure allows for the exploration of new pharmacophores and the design of potential therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments .
Mecanismo De Acción
The mechanism of action of 5-(Isoquinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein (APP) .
Comparación Con Compuestos Similares
- Pyrrolidine
- Pyrrolidin-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 5-(Isoquinolin-5-yl)pyrrolidin-2-one is unique due to its fused isoquinoline and pyrrolidin-2-one structure. This combination imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. For instance, the presence of the isoquinoline moiety enhances its potential as a pharmacophore and increases its reactivity in organic synthesis .
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
5-isoquinolin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-5-4-12(15-13)11-3-1-2-9-8-14-7-6-10(9)11/h1-3,6-8,12H,4-5H2,(H,15,16) |
Clave InChI |
RYHWFFVFFAYSAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


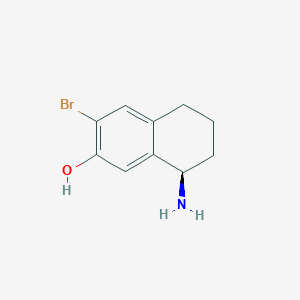
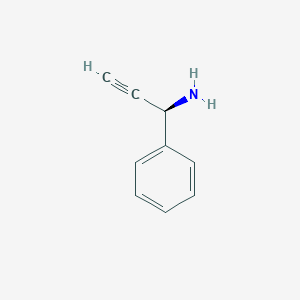
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)


